Ethyl (1R,2R)-rel-2-(Boc-aminomethyl)cyclopropanecarboxylate Ethyl (1R,2R)-rel-2-(Boc-aminomethyl)cyclopropanecarboxylate
Brand Name: Vulcanchem
CAS No.: 946598-53-4
VCID: VC2698518
InChI: InChI=1S/C12H21NO4/c1-5-16-10(14)9-6-8(9)7-13-11(15)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,13,15)/t8-,9+/m0/s1
SMILES: CCOC(=O)C1CC1CNC(=O)OC(C)(C)C
Molecular Formula: C12H21NO4
Molecular Weight: 243.3 g/mol

Ethyl (1R,2R)-rel-2-(Boc-aminomethyl)cyclopropanecarboxylate

CAS No.: 946598-53-4

Cat. No.: VC2698518

Molecular Formula: C12H21NO4

Molecular Weight: 243.3 g/mol

* For research use only. Not for human or veterinary use.

Ethyl (1R,2R)-rel-2-(Boc-aminomethyl)cyclopropanecarboxylate - 946598-53-4

Specification

CAS No. 946598-53-4
Molecular Formula C12H21NO4
Molecular Weight 243.3 g/mol
IUPAC Name ethyl (1R,2R)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopropane-1-carboxylate
Standard InChI InChI=1S/C12H21NO4/c1-5-16-10(14)9-6-8(9)7-13-11(15)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,13,15)/t8-,9+/m0/s1
Standard InChI Key XDJBBBVBSFWTGE-DTWKUNHWSA-N
Isomeric SMILES CCOC(=O)[C@@H]1C[C@H]1CNC(=O)OC(C)(C)C
SMILES CCOC(=O)C1CC1CNC(=O)OC(C)(C)C
Canonical SMILES CCOC(=O)C1CC1CNC(=O)OC(C)(C)C

Introduction

Chemical Properties

Molecular Characteristics

Ethyl (1R,2R)-rel-2-(Boc-aminomethyl)cyclopropanecarboxylate possesses several defining chemical characteristics that contribute to its utility in synthetic applications. The compound has a molecular formula of C12H21NO4, indicating its composition of twelve carbon atoms, twenty-one hydrogen atoms, one nitrogen atom, and four oxygen atoms . Its molecular weight is 243.3 g/mol, placing it in the category of medium-sized organic molecules commonly used as synthetic intermediates .

The cyclopropane ring at the core of this molecule is characterized by significant ring strain, which contributes to its distinctive reactivity compared to unstrained carbon rings. This strained ring system, combined with the specific stereochemistry and the presence of multiple functional groups, creates a versatile chemical scaffold that can undergo various transformations.

Functional Groups and Reactivity

The compound contains several key functional groups that serve as points for chemical transformations:

  • The ethyl ester group (ethoxycarbonyl) can undergo various reactions including hydrolysis, transesterification, reduction, and amidation.

  • The Boc-protected amine functionality provides a masked primary amine that can be selectively deprotected under acidic conditions to reveal the reactive amino group.

  • The cyclopropane ring itself, being inherently strained, can potentially undergo ring-opening reactions under appropriate conditions.

These reactive centers make Ethyl (1R,2R)-rel-2-(Boc-aminomethyl)cyclopropanecarboxylate particularly valuable in multi-step syntheses where selective transformations of specific functional groups are required while leaving others intact.

Stereochemical Features

The (1R,2R)-rel designation in the compound's name indicates a specific relative stereochemistry, with both substituents (the ethoxycarbonyl group and the Boc-aminomethyl group) positioned on the same face of the cyclopropane ring. This defined three-dimensional structure is crucial for its applications, particularly in the synthesis of bioactive molecules where spatial arrangement significantly influences biological activity and target binding.

Physical Properties

Thermodynamic Properties

The available thermodynamic data for Ethyl (1R,2R)-rel-2-(Boc-aminomethyl)cyclopropanecarboxylate provides important information for handling and processing this compound. Its boiling point is reported as 329.1±15.0 °C at 760 mmHg, indicating a high thermal stability . The flash point is approximately 152.8±20.4 °C, which is an important parameter for safety considerations . The compound has an estimated density of 1.1±0.1 g/cm³, typical for organic compounds of this type .

Table 1: Key Physical Properties of Ethyl (1R,2R)-rel-2-(Boc-aminomethyl)cyclopropanecarboxylate

PropertyValueReference
Molecular Weight243.3 g/mol
Density1.1±0.1 g/cm³
Boiling Point329.1±15.0 °C at 760 mmHg
Flash Point152.8±20.4 °C
Melting PointNot Available

Applications in Research and Industry

Role in Organic Synthesis

Ethyl (1R,2R)-rel-2-(Boc-aminomethyl)cyclopropanecarboxylate serves as a versatile intermediate in the synthesis of complex organic molecules due to its unique structure and functional groups. The compound's utility stems from several key features:

  • The orthogonally protected functional groups (Boc-protected amine and ethyl ester) allow for selective transformations in multi-step syntheses.

  • The defined stereochemistry provides control over the three-dimensional structure of resulting compounds.

  • The cyclopropane ring offers conformational rigidity that can be exploited in designing molecules with specific spatial arrangements.

These characteristics make the compound particularly valuable in constructing complex molecules where precise control over functional group transformations and stereochemistry is required.

Protein Degrader Building Blocks

One of the most significant applications of Ethyl (1R,2R)-rel-2-(Boc-aminomethyl)cyclopropanecarboxylate is its use as a building block in the synthesis of protein degraders . Protein degradation has emerged as an important strategy in modern drug discovery, offering approaches to address previously "undruggable" targets.

Protein degraders typically require specific structural features to simultaneously bind to a target protein and to the cellular machinery responsible for protein degradation. The cyclopropane motif, with its defined stereochemistry and rigid structure, can contribute to the precise spatial arrangement needed for these bifunctional molecules to function effectively. The Boc-protected amine and ethyl ester groups provide synthetic handles for connecting the cyclopropane unit to other components of the protein degrader molecules.

Research Applications

Research involving Ethyl (1R,2R)-rel-2-(Boc-aminomethyl)cyclopropanecarboxylate focuses primarily on its utility in synthesizing complex molecules for therapeutic applications. The compound's unique structure makes it an attractive intermediate for constructing protein degraders and other bioactive molecules with precise three-dimensional structures.

Future research directions are likely to explore expanded applications in drug discovery and the development of novel therapeutic agents, particularly those requiring rigid structural elements with defined stereochemistry. As the field of targeted protein degradation continues to grow, specialized building blocks like Ethyl (1R,2R)-rel-2-(Boc-aminomethyl)cyclopropanecarboxylate may play increasingly important roles in developing next-generation therapeutics.

ParameterSpecificationReference
CAS Number946598-53-4
Purity≥97%
Storage ConditionRoom temperature
Typical Package Size500 mg
Stocking Period10 Day
Product FamilyProtein Degrader Building Blocks

Related Compounds and Derivatives

Structural Analogs

Several compounds structurally related to Ethyl (1R,2R)-rel-2-(Boc-aminomethyl)cyclopropanecarboxylate appear in the scientific literature, providing context for understanding its chemical behavior and applications:

  • 1-((tert-Butoxycarbonyl)amino)cyclopropanecarboxylic acid (CAS: 88950-64-5): This compound differs from our target by having the amino group directly attached to the cyclopropane ring rather than through a methylene linker, and by having a free carboxylic acid instead of an ethyl ester .

  • Ethyl 1-(aminomethyl)cyclopropanecarboxylate (CAS: 400840-94-0): This compound represents the deprotected version of our target compound, with a free amine instead of the Boc-protected amine .

  • Ethyl (1R,2S)-2-(Boc-amino)cyclopentanecarboxylate (CAS: 1140972-29-7): This analog features a five-membered cyclopentane ring instead of the three-membered cyclopropane ring, with different stereochemistry and ring connectivity .

These structural analogs highlight the diversity of cyclic amino acid derivatives and protected forms that are utilized in organic synthesis and pharmaceutical research. Comparison of the properties and reactivities of these related compounds can provide valuable insights into the chemical behavior of Ethyl (1R,2R)-rel-2-(Boc-aminomethyl)cyclopropanecarboxylate itself.

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